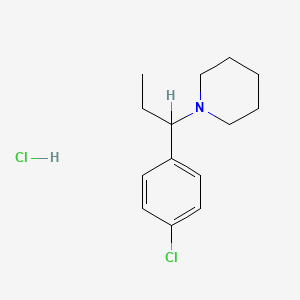
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a p-chlorophenyl group attached to a propyl chain, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride typically involves a multi-step process:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of an alkali compound to form N-(3-halide propyl)piperidine.
Salification: Finally, the product is reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the p-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as narcolepsy.
Pharmacology: The compound is studied for its interactions with neurotransmitter systems and its potential as a central nervous system stimulant.
Chemical Biology: It is used as a tool compound to study the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride involves its interaction with histamine receptors in the brain. Specifically, it acts as an antagonist/inverse agonist at H3 receptors, leading to increased histamine synthesis and release . This, in turn, enhances communication between neurons in brain regions important for sleep and wakefulness, thereby exerting its therapeutic effects in conditions like narcolepsy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features but different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with other stimulants.
Uniqueness
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is unique due to its specific interaction with H3 receptors and its potential therapeutic applications in treating narcolepsy. Unlike other similar compounds, it has been granted orphan drug designation for this specific use .
Eigenschaften
CAS-Nummer |
36057-85-9 |
|---|---|
Molekularformel |
C14H21Cl2N |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H |
InChI-Schlüssel |
CAWROYXMDMFNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




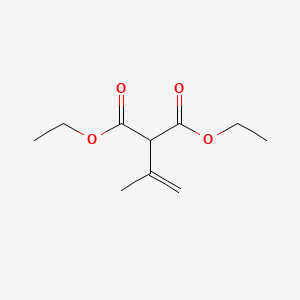
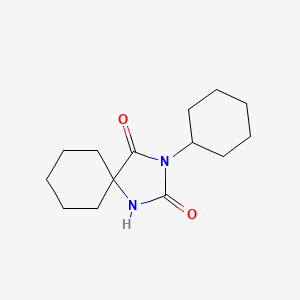
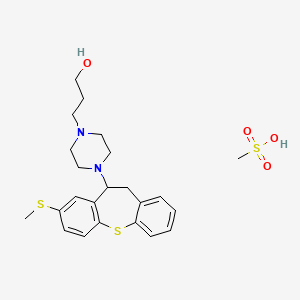
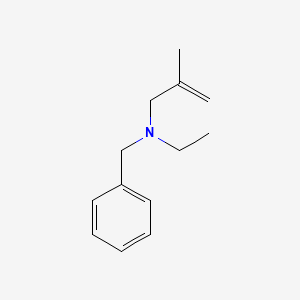
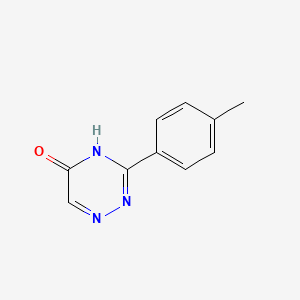
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
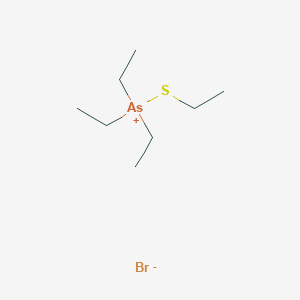
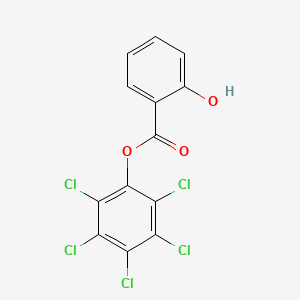
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

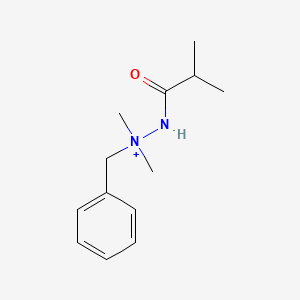
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
